1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is known for its unique structure, which includes a cyclohexyl group attached to a pyrrole-2,5-dione ring
Scientific Research Applications
1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride . The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the desired product. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylmaleimide: Similar in structure but lacks the methyl group on the pyrrole ring.
Maleimide: A simpler compound with a similar pyrrole-2,5-dione core but without the cyclohexyl and methyl groups.
1H-pyrrole-2,5-dione: The basic structure without any substituents.
Uniqueness
1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and physical properties . These substituents can also affect the compound’s interactions with biological targets, making it distinct from its simpler analogs .
Properties
IUPAC Name |
1-cyclohexyl-3-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLSBWLCDXNJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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